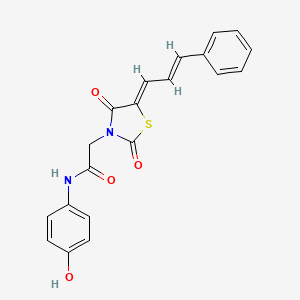
4-(2-((5-((3-氯-4-甲苯磺酰基)-6-氧代-1,6-二氢嘧啶-2-基)硫代)乙酰氨基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule with several functional groups. It contains a benzoate group, a pyrimidine ring, a sulfone group, and a thioacetamido group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. These groups would likely contribute to the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a benzoate group could make it more acidic, while the sulfone group could increase its polarity .科学研究应用
有机合成技术
研究重点关注合成各种与“4-(2-((5-((3-氯-4-甲苯磺酰基)-6-氧代-1,6-二氢嘧啶-2-基)硫代)乙酰氨基)苯甲酸甲酯”相关的化合物,以探索酶促过程的潜在抑制剂和开发新的药理活性分子。例如,Elliott 等人(1975 年)讨论了 N-10-甲基-4-硫代叶酸和相关化合物的合成,作为四氢叶酸辅因子形式的潜在抑制剂,重点介绍了一种创建可以抑制特定生物过程分子的方法学方法 (Elliott, R. D., Temple, C., Frye, J., & Montgomery, J. A., 1975)。
抗菌活性
研究还考察了“4-(2-((5-((3-氯-4-甲苯磺酰基)-6-氧代-1,6-二氢嘧啶-2-基)硫代)乙酰氨基)苯甲酸甲酯”衍生物的抗菌特性。例如,Ukrainets 等人(2014 年)研究了 2-{(2-{甲基[2-(甲氧羰基)苯基]氨基}-2-氧代乙基)磺酰基氨基}苯甲酸甲酯的环化,无论所用碱的强度如何,这导致形成 4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸的 2-取代苯胺,表明其在创建新型抗菌剂中的潜在用途 (Ukrainets, I., Petrushova, L. A., Denisenko, A., & Grinevich, L. A., 2014)。
酶抑制研究
对这些化合物的酶抑制能力的研究包括研究它们对二氢叶酸还原酶 (DHFR) 和胸苷酸合成酶 (TS) 的影响。Gangjee 等人(2008 年)合成了经典和非经典 2-氨基-4-氧代-5-芳基硫代-取代-6-甲基噻吩[2,3-d]嘧啶抗叶酸剂,作为 TS 和 DHFR 的潜在双重抑制剂。这些化合物,特别是经典类似物,对人 TS 和 DHFR 均表现出有效的抑制活性,表明它们在设计癌症治疗的双功能抑制剂中的效用 (Gangjee, A., Qiu, Y., Li, W., & Kisliuk, R., 2008)。
作用机制
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate involves the reaction of several starting materials to form the final product. The synthesis pathway includes several steps, including protection, substitution, and deprotection reactions.", "Starting Materials": [ "4-aminobenzoic acid", "methyl 4-bromobenzoate", "thiourea", "3-chloro-4-methylbenzenesulfonyl chloride", "triethylamine", "potassium carbonate", "acetic anhydride", "N,N-dimethylformamide", "ethyl acetate", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Protection of the amino group of 4-aminobenzoic acid with acetic anhydride and N,N-dimethylformamide to form N-acetyl-4-aminobenzoic acid.", "Step 2: Substitution of the bromine atom in methyl 4-bromobenzoate with the thiol group of thiourea in the presence of potassium carbonate and water to form methyl 4-(2-mercaptoacetamido)benzoate.", "Step 3: Reaction of 3-chloro-4-methylbenzenesulfonyl chloride with triethylamine in ethyl acetate to form 3-chloro-4-methylbenzenesulfonamide.", "Step 4: Reaction of N-acetyl-4-aminobenzoic acid with 3-chloro-4-methylbenzenesulfonamide in the presence of triethylamine and N,N-dimethylformamide to form N-acetyl-4-(3-chloro-4-methylbenzenesulfonamido)benzoic acid.", "Step 5: Reaction of N-acetyl-4-(3-chloro-4-methylbenzenesulfonamido)benzoic acid with methyl 4-(2-mercaptoacetamido)benzoate in the presence of triethylamine and N,N-dimethylformamide to form Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate.", "Step 6: Deprotection of the acetyl group of N-acetyl-4-(3-chloro-4-methylbenzenesulfonamido)benzoic acid with sodium hydroxide and water to form 4-(3-chloro-4-methylbenzenesulfonamido)benzoic acid." ] } | |
CAS 编号 |
1223845-45-1 |
分子式 |
C21H18ClN3O6S2 |
分子量 |
507.96 |
IUPAC 名称 |
methyl 4-[[2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H18ClN3O6S2/c1-12-3-8-15(9-16(12)22)33(29,30)17-10-23-21(25-19(17)27)32-11-18(26)24-14-6-4-13(5-7-14)20(28)31-2/h3-10H,11H2,1-2H3,(H,24,26)(H,23,25,27) |
InChI 键 |
CLDBMFYTGURVOP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine](/img/structure/B2423668.png)
![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423672.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2423676.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2423678.png)
![4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2423679.png)
![2-[(2Z)-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazol-3-yl]acetate](/img/structure/B2423680.png)
![[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2423681.png)
![(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine](/img/structure/B2423682.png)
![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide](/img/structure/B2423683.png)
![3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2423684.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2423687.png)
